2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol
Description
BenchChem offers high-quality 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBNKNLZZXFSQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol: Synthesis, Characterization, and Pharmacological Potential
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its role as a versatile building block in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of a specific chiral pyrrolidine derivative, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol. We present a detailed, plausible synthetic route, outline expected analytical characterization data (NMR, Mass Spectrometry, and Infrared Spectroscopy), and propose a strategic pharmacological evaluation plan. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel N-benzylpyrrolidine derivatives, particularly in the context of central nervous system (CNS) disorders.
Introduction: The Significance of the N-Benzylpyrrolidine Moiety
The N-benzylpyrrolidine core is a privileged structural motif in modern drug discovery, demonstrating a wide range of biological activities. Derivatives incorporating this scaffold have shown promise as potent and selective ligands for various CNS targets, including dopamine, serotonin, and norepinephrine transporters.[2][3] The conformational constraint imposed by the pyrrolidine ring, combined with the stereochemical possibilities at the 3-position, allows for precise tuning of pharmacological activity and selectivity. Furthermore, the N-benzyl group often plays a crucial role in ligand-receptor interactions and can influence key pharmacokinetic properties. Recent research has highlighted the potential of N-benzylpyrrolidine derivatives in the treatment of Alzheimer's disease, where they have been shown to exhibit multi-target activity, including cholinesterase inhibition and modulation of Aβ aggregation.[4] The ethanolamine side chain is also a common feature in many pharmacologically active compounds, often contributing to desired solubility and hydrogen bonding interactions. The combination of these structural features in 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol suggests a promising candidate for investigation as a novel CNS-active agent.
Molecular Structure and Physicochemical Properties
2.1. Chemical Structure
The molecular structure of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is characterized by a central pyrrolidine ring with a benzyl group attached to the nitrogen atom. An ethanolamine moiety is appended to the chiral carbon at the 3-position of the pyrrolidine ring, with the stereochemistry defined as (R).
Caption: 2D structure of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol.
2.2. Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| LogP | 1.5 - 2.5 |
| pKa (most basic) | 9.0 - 10.0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
Note: These values are estimations based on the chemical structure and may vary from experimental data.
Synthesis and Purification
The synthesis of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol can be achieved through a straightforward two-step process starting from the commercially available (R)-(-)-1-Benzyl-3-aminopyrrolidine.[5]
Sources
- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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- 4. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia [mdpi.com]
- 5. (R)-(-)-1-Benzyl-3-aminopyrrolidin, 99 %, ee 99 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
Methodological & Application
Step-by-step synthesis protocol for 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol
An Application Note for the Asymmetric Synthesis of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of the chiral building block, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol. The chiral pyrrolidine motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] This guide details a robust and efficient synthetic route centered on the diastereoselective reductive amination of (R)-1-Benzylpyrrolidin-3-one with 2-aminoethanol. The causality behind experimental choices, in-process controls, and purification strategies are thoroughly explained to ensure reproducibility and high purity of the final compound. This protocol is intended for researchers and scientists in organic synthesis and drug development.
Introduction and Synthetic Strategy
Chiral substituted pyrrolidines are foundational structural motifs in a vast array of biologically active natural products and synthetic compounds.[2] Their conformational rigidity and stereochemical complexity make them ideal scaffolds for designing ligands, organocatalysts, and pharmaceutical agents.[2][3] The target molecule, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol, incorporates this valuable core, functionalized with a hydroxyethylamine side chain, making it a versatile intermediate for further elaboration.
The synthetic approach detailed herein leverages a one-pot reductive amination reaction. This powerful and widely used transformation in synthetic chemistry allows for the efficient formation of C-N bonds. The strategy involves the condensation of a ketone, (R)-1-Benzylpyrrolidin-3-one, with a primary amine, 2-aminoethanol, to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild and selective hydride agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine. The choice of NaBH(OAc)₃ is critical; its mild nature prevents the reduction of the starting ketone and its steric bulk often enhances diastereoselectivity in chiral systems.
Overall Reaction Scheme
Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Equipment
Reagents:
-
(R)-1-Benzylpyrrolidin-3-one (or its precursor for synthesis, e.g., from (R)-N-Boc-3-hydroxypyrrolidine)
-
2-Aminoethanol (≥99%)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (≥97%)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles for inert atmosphere
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Detailed Step-by-Step Procedure
Note on Starting Material: (R)-1-Benzylpyrrolidin-3-one can be sourced commercially or synthesized. A common route involves the oxidation (e.g., using Dess-Martin periodinane) of commercially available (R)-N-Boc-3-hydroxypyrrolidine, followed by Boc deprotection and N-benzylation.[4] For this protocol, we assume the starting ketone is available.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Benzylpyrrolidin-3-one (1.75 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask. Stir until the ketone is fully dissolved. To this solution, add 2-aminoethanol (0.67 g, 11.0 mmol, 1.1 equiv.).
-
Acid Catalyst: Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv.) dropwise to the stirring solution. The acid serves to catalyze the formation of the iminium ion intermediate, which is the species that is subsequently reduced.
-
Addition of Reducing Agent: Allow the mixture to stir at room temperature for 20-30 minutes. Then, begin adding sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic and may cause gas evolution. Ensure adequate ventilation and control the rate of addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% Triethylamine. The reaction is complete when the starting ketone spot has been fully consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL) until gas evolution ceases. This step neutralizes the acetic acid and destroys any unreacted NaBH(OAc)₃.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 40 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Eluent: Use a gradient elution system, starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol (e.g., 0% to 15% MeOH) containing 1% Triethylamine. The triethylamine is crucial to prevent the amine product from streaking on the acidic silica gel.
-
Collection: Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to afford 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol as a pure oil.
-
Data Summary and Characterization
Reagent Table
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| (R)-1-Benzylpyrrolidin-3-one | 175.23 | 1.75 | 10.0 | 1.0 |
| 2-Aminoethanol | 61.08 | 0.67 | 11.0 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 | 15.0 | 1.5 |
| Acetic Acid | 60.05 | 0.60 | 10.0 | 1.0 |
| 1,2-Dichloroethane (Solvent) | 98.96 | ~37 mL | - | - |
Expected Yield: 70-85%
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the benzyl protons (aromatic and CH₂), pyrrolidine ring protons, and the N-CH₂-CH₂-OH side chain protons.
-
¹³C NMR (100 MHz, CDCl₃): Resonances for all unique carbon atoms in the structure.
-
Mass Spec (ESI+): Expected m/z for [M+H]⁺: 221.16.
-
Appearance: Colorless to pale yellow oil.
Mechanistic Insight & Troubleshooting
Reductive Amination Mechanism
The reaction proceeds via a well-established pathway. The amine first attacks the carbonyl carbon of the ketone, which, after proton transfer and dehydration (catalyzed by acetic acid), forms a transient iminium ion. The hydride from NaBH(OAc)₃ then attacks the electrophilic carbon of the iminium ion to furnish the final secondary amine product.
Caption: Simplified mechanism of reductive amination.
Field-Proven Insights & Troubleshooting
-
Incomplete Reaction: If TLC shows significant starting ketone after 12 hours, a small additional portion of NaBH(OAc)₃ (0.2 equiv.) can be added. Ensure all reagents, especially the solvent, are anhydrous, as water can hydrolyze the iminium intermediate and the reducing agent.
-
Streaking on TLC/Column: The product is a basic amine. Always add a small amount of triethylamine (~1%) to the eluent for both TLC and column chromatography to ensure sharp spots and good separation.
-
Alternative Reducing Agents: While NaBH(OAc)₃ is preferred, sodium cyanoborohydride (NaBH₃CN) can also be used. However, NaBH₃CN is highly toxic and requires careful pH control to be effective and safe. Catalytic hydrogenation (H₂, Pd/C) is another alternative but may lead to debenzylation of the N-benzyl group under harsh conditions.[5]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol. By employing a reductive amination strategy with sodium triacetoxyborohydride, the target compound can be obtained in high yield and purity. The insights into the reaction mechanism, in-process controls, and purification will enable researchers to successfully execute this synthesis and utilize the product as a key intermediate in their research and development endeavors.
References
-
JACS Au. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
-
ResearchGate. (n.d.). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
-
Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemical Technology Co.,LTD. (n.d.). (R)-(-)-1-Benzyl-3-aminopyrrolidine. Retrieved from [Link]
- Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
-
ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of a pyrrolidinol compound. Retrieved from [Link]
-
Reddit. (n.d.). Reductive amination with amines. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione Method A. Retrieved from [Link]
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Application Note: Crystallization Strategies for 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol Salts
This Application Note and Protocol guide is designed for pharmaceutical process chemists and researchers working with the chiral intermediate 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol .[1][2]
The guide addresses the specific challenges of crystallizing this diamine, which often exists as a viscous oil or low-melting solid in its free base form.[1] It provides a robust framework for salt selection, screening, and scale-up crystallization to ensure high chemical and optical purity.[1][2]
Introduction & Chemical Context
The compound 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol (CAS: Derivative of 1354007-73-0 family) is a critical chiral building block, often utilized in the synthesis of GPCR ligands and pyrrolidine-based pharmaceutical intermediates.[1][2]
Structurally, it features:
-
A Chiral Center (R): Demands crystallization methods that preserve or upgrade optical purity (enantiomeric excess, ee).[1][2]
-
Two Basic Nitrogen Centers: A tertiary pyrrolidine nitrogen (
) and a secondary amine side chain ( ).[1][2] -
Lipophilic & Hydrophilic Domains: The benzyl group adds lipophilicity, while the ethanol tail adds hydrogen-bonding capability, making solvent selection critical.[1][2]
The Challenge: The free base is typically a viscous oil or a low-melting solid prone to oxidation.[1][2] Conversion to a crystalline salt is essential for:
Strategic Salt Selection
For a diamine of this structure, a 1:2 (Base:Acid) stoichiometry is the standard starting point for strong acids, while 1:1 may be targeted for dicarboxylic acids.[2]
Recommended Counter-ions
| Acid | Stoichiometry Target | Rationale | Crystallization Tendency |
| Hydrochloric Acid | 1:2 (Dihydrochloride) | Standard for solubility; forms stable lattice; high melting point.[1][2] | High (Often hygroscopic) |
| Oxalic Acid | 1:1 or 1:2 | Rigid dicarboxylic acid; excellent for purifying crude amines ("Purification Salt").[1][2] | Very High |
| L-Tartaric Acid | 1:1 or 1:2 | Chiral acid; matches the (R)-center to form diastereomeric salts; upgrades ee.[1][2] | High (Ideal for chiral purity) |
| Fumaric Acid | 1:0.5 or 1:1 | Pharmaceutically acceptable; often forms non-hygroscopic salts.[1][2] | Medium |
Expert Insight: Start with the Oxalate salt for initial purification of crude reaction mixtures due to its high crystallization tendency.[1][2] For the final API intermediate, convert to the Dihydrochloride or Fumarate if required for downstream compatibility.[1][2]
Protocol 1: High-Throughput Salt Screening
Do not assume a specific salt will work immediately.[1][2][3] Use this screening protocol to identify the optimal solid form.
Materials
-
Substrate: 100 mg of crude 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol per well.
-
Acids: HCl (4M in Dioxane), Oxalic acid (solid), L-Tartaric acid (solid), Fumaric acid (solid).[2]
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).[2]
Workflow Diagram (DOT)
Figure 1: Logical workflow for salt screening of chiral amines.[1][2] Note the maturation step for "oiled" products.
Procedure
-
Dissolution: Dissolve 100 mg of free base in 500 µL of solvent (EtOH or IPA).
-
Acid Addition: Add 1.05 eq (for mono-salts) or 2.1 eq (for di-salts) of the selected acid.
-
Thermal Cycle: Heat to 60°C to ensure full dissolution, then cool to 5°C at a rate of 0.1°C/min.
-
Observation:
Protocol 2: Scale-Up Crystallization (Dihydrochloride Salt)[1][2]
This protocol describes the preparation of the Dihydrochloride salt, a robust form for this class of compounds.[1][2]
Target: 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol · 2HCl[1][2]
Reagents
-
Acid: HCl in IPA (5M or 6M) - 20 mL (approx. 100 mmol, 2.2 eq)
Step-by-Step Methodology
-
Dissolution:
-
Charge 10.0 g of crude free base into a 250 mL reactor.
-
Add 80 mL of IPA.
-
Stir at 25°C until a homogenous solution is obtained. Note: If hazy, filter through a 0.45 µm PTFE filter to remove insolubles.
-
-
Acidification:
-
Nucleation & Growth:
-
Crystallization:
-
Cool the slurry to 0–5°C over 2 hours.
-
Hold at 0–5°C for 4 hours to maximize yield.
-
-
Isolation:
Analytical Specifications (Expected)
-
Melting Point: Expected range 180°C – 220°C (typical for diamine bis-HCl salts).[1][2]
-
Chiral Purity: >99% ee (if starting material was high quality).[1][2]
Protocol 3: Chiral Purification via Tartrate Salt[1][2]
If the optical purity of the starting material is low (<95% ee), use L-Tartaric Acid to upgrade it via diastereomeric salt formation.[2]
Workflow Diagram (DOT)
Figure 2: Chiral upgrading workflow using Tartaric Acid.
-
Stoichiometry: Use 1.0 equivalent of L-Tartaric acid per mole of amine.[1][2]
-
Process: Dissolve amine and acid separately in hot ethanol. Mix at 60°C. Cool very slowly (5°C/hour) to room temperature.
-
Mechanism: The (R, R-Tartrate) and (S, R-Tartrate) salts will have different solubilities.[1][2][6] The less soluble diastereomer crystallizes out.[1][2]
-
Recovery: Filter the crystals. Recrystallize from Ethanol if ee is not yet >99%.[1][2] Convert back to free base using 1M NaOH and extract with DCM.[1][2]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Temperature too high during addition; Impurities high; Solvent too polar.[1][2] | Use "Maturation Cycling" (heat/cool).[1][2] Add seed crystals. Switch to a less polar solvent system (e.g., IPA/EtOAc).[1][2] |
| Hygroscopicity | HCl salt absorbs water.[1][2] | Switch to Fumarate or Oxalate salt.[1][2] Store in desiccator. |
| Low Yield | Solubility too high in chosen solvent.[1][2] | Cool to lower temperature (-10°C).[1][2] Increase Anti-solvent ratio.[1][2] |
| Color | Oxidation products.[1][2][7] | Recrystallize with activated charcoal treatment in Ethanol.[1][2] |
References
-
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Standard text for salt selection principles).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1][2]
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Reference for Tartaric acid resolution of amines).
-
Góra, et al. (2021).[1][2][5] "Pyrrolidine in Drug Discovery: A Versatile Scaffold". Molecules, 26(16), 4826.[2] (Context on pyrrolidine properties). Link[1][2]
-
Chen, X., et al. (2023).[1][2][5] "Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions". Ind.[1][2][4][8] Eng. Chem. Res. (Principles of anti-solvent crystallization). Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. (S)-(−)-1-Benzyl-3-(Boc-amino)pyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. journals.uran.ua [journals.uran.ua]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. Benzylamines [organic-chemistry.org]
- 8. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of 1-Benzyl-3-Pyrrolidinone
Topic: Minimizing side reactions in the amination of 1-benzyl-3-pyrrolidinone Content type: Technical Support Center Guide
Executive Summary
This guide addresses the technical challenges associated with the reductive amination of 1-benzyl-3-pyrrolidinone . This substrate presents specific chemoselectivity hurdles due to the competitive reduction of the ketone moiety and the potential instability of the benzyl protecting group under certain reducing conditions. This document provides mechanistic insights, troubleshooting workflows, and optimized protocols to maximize yield and purity.
Part 1: Critical Reagent Selection & Mechanistic Insight
The choice of reducing agent is the single most critical variable in minimizing side reactions. The goal is to reduce the intermediate iminium ion faster than the starting ketone .
Comparative Analysis of Reducing Agents
| Reagent | Selectivity (Imine vs. Ketone) | Risk of Alcohol Formation | Risk of Debenzylation | Recommended Use Case |
| NaBH(OAc)₃ (STAB) | High | Low | Negligible | Standard Protocol. Best balance of safety and selectivity. |
| NaCNBH₃ | High | Low | Negligible | Hard-to-form imines. Effective at pH 6-7 but toxic. |
| NaBH₄ | Low | High | Negligible | Not Recommended for direct amination. Use only in stepwise procedures. |
| H₂ / Pd/C | High | Low | High | Avoid. High risk of cleaving the N-benzyl group. |
| Ti(OiPr)₄ | N/A (Lewis Acid) | N/A | Negligible | Additive. Essential for unreactive amines or sterically hindered variants. |
The Chemoselectivity Landscape
The following diagram illustrates the competing pathways. Your objective is to drive the Green Path while suppressing the Red Paths .
Figure 1: Reaction landscape showing the desired pathway (Green) versus competitive side reactions (Red).
Part 2: Troubleshooting Guide (Q&A)
Category A: Impurity Profiling
Q1: I am observing significant formation of 1-benzyl-3-pyrrolidinol (the alcohol). Why is my amination failing? Diagnosis: This indicates Direct Ketone Reduction . The reducing agent is attacking the ketone before the imine has formed or the reducing agent is too aggressive.[1] Corrective Actions:
-
Switch Reagent: If using NaBH₄, switch to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and reacts much slower with ketones than with imines [1].
-
Pre-equilibrium: Allow the ketone and amine to stir for 30–60 minutes (with catalytic acetic acid) before adding the reducing agent. This maximizes imine concentration.
-
Water Scavenging: Water hydrolyzes the imine back to the ketone. Add activated 4Å molecular sieves or use Titanium(IV) isopropoxide (see Protocol B) to shift the equilibrium toward the imine [2].
Q2: My LC-MS shows a mass corresponding to the debenzylated product (M-91). Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or a very strong transfer hydrogenation condition. Corrective Actions:
-
Stop Hydrogenation: The benzyl group on a pyrrolidine nitrogen is benzylic and susceptible to hydrogenolysis.
-
Use Hydrides: Switch to hydride-based methods (STAB or NaCNBH₃). These reagents do not cleave benzyl groups under standard reductive amination conditions [3].
Q3: I see a "dimer" or tertiary amine impurity when trying to make a primary amine. Diagnosis: Over-alkylation . The primary amine product is more nucleophilic than the starting ammonia source and reacts with a second molecule of ketone. Corrective Actions:
-
Ammonium Source: Use a large excess (5–10 equivalents) of Ammonium Acetate (NH₄OAc).[2]
-
Stepwise Approach: Instead of ammonia, use Benzylamine to form the secondary amine, then deprotect the N-benzyl group later (though this requires careful hydrogenation, see Q2 warning—using PMB (p-methoxybenzyl) as the sacrificial amine allows oxidative removal with CAN or DDQ, avoiding H2).
Category B: Reaction Kinetics
Q4: The reaction stalls at the imine stage (or low conversion) even after 24 hours. Diagnosis: Steric hindrance or electronic deactivation is preventing reduction. 1-benzyl-3-pyrrolidinone has moderate steric bulk at the 3-position. Corrective Actions:
-
Lewis Acid Activation: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) .[3] It acts as both a Lewis acid to activate the carbonyl and a water scavenger.[4] This is the "nuclear option" for stubborn aminations [2].
-
Solvent Choice: Switch from Methanol (MeOH) to 1,2-Dichloroethane (DCE) or THF . STAB is most stable and effective in DCE [1].
Q5: I used Ti(OiPr)₄, but now I have a thick white emulsion that won't separate. Diagnosis: Improper quenching of titanium species. Titanium hydroxides form gelatinous precipitates with water. Corrective Actions:
-
Rochelle's Salt: Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1-2 hours until layers clarify.
-
Base Quench: Alternatively, quench with 1N NaOH. The high pH converts titanium into soluble titanates or dense oxides that filter more easily.
Part 3: Optimized Experimental Protocols
Protocol A: Standard Direct Reductive Amination (STAB Method)
Best for: Secondary amines, unhindered primary amines.
Reagents:
-
1-Benzyl-3-pyrrolidinone (1.0 eq)
-
Amine (1.1 – 1.2 eq)[5]
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Procedure:
-
Mixing: In a flame-dried flask under N₂, dissolve the ketone and amine in DCE (0.2 M concentration).
-
Acidification: Add Acetic Acid. Stir for 30–60 minutes at room temperature to establish imine equilibrium.
-
Reduction: Add STAB in one portion. (Note: Mild gas evolution may occur).
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS for disappearance of ketone.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]
Protocol B: Titanium-Mediated Reductive Amination
Best for: Unreactive amines, electron-deficient amines, or when Protocol A fails.
Reagents:
-
1-Benzyl-3-pyrrolidinone (1.0 eq)
-
Amine (1.1 – 1.2 eq)[5]
-
Titanium(IV) isopropoxide (1.25 – 1.5 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq) [Note: NaBH₄ is safe here because Ti coordinates the ketone]
-
Solvent: Ethanol (absolute) or THF
Procedure:
-
Complexation: Combine ketone, amine, and Ti(OiPr)₄ in a neat flask (or minimal THF). Stir under N₂ for 1 hour. The mixture may become viscous.
-
Dilution: Dilute with absolute Ethanol (to ~0.5 M).
-
Reduction: Cool to 0°C. Add NaBH₄ carefully (exothermic).
-
Stir: Allow to warm to room temperature and stir for 2–4 hours.
-
Critical Workup: Quench by adding 2M NH₄OH (or 1N NaOH). A white precipitate will form.
-
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.
-
Purification: Wash the filtrate with brine, dry, and concentrate.
Part 4: Decision Logic for Researchers
Use this logic flow to determine the optimal experimental path for your specific derivative.
Figure 2: Decision tree for selecting the appropriate reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2]
-
Sigma-Aldrich Technical Bulletin. "Reductive Amination using Sodium Triacetoxyborohydride."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. designer-drug.com [designer-drug.com]
- 5. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Temperature for Pyrrolidine-Ethanolamine Coupling
Welcome to our specialized technical support guide for the optimization of reaction temperature in pyrrolidine-ethanolamine coupling. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to empower you with the knowledge to refine your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when determining the optimal temperature for the pyrrolidine-ethanolamine coupling reaction?
The main challenge lies in balancing reaction kinetics with the thermal stability of reactants and products. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions, such as decomposition of the starting materials or the desired product, and the formation of impurities. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[1][2]
Q2: My reaction is proceeding very slowly at room temperature. What is the initial step to optimize the temperature?
A systematic increase in temperature is the logical first step. It is advisable to conduct a series of small-scale reactions at incrementally higher temperatures (e.g., 40°C, 60°C, 80°C) to observe the effect on the reaction rate and product yield.[1][3] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the temperature at which the starting materials are consumed efficiently without significant byproduct formation.
Q3: I'm observing the formation of multiple byproducts at elevated temperatures. What are the likely side reactions?
At higher temperatures, several side reactions can occur in the coupling of pyrrolidine and ethanolamine. These may include:
-
Self-condensation of ethanolamine: This can lead to the formation of diethanolamine and other oligomers.
-
Ring-opening of pyrrolidine: Although less common, at very high temperatures, the pyrrolidine ring might undergo cleavage.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the ethanolamine can occur.
-
Dehydration of ethanolamine: This can lead to the formation of an aziridine intermediate, which can then polymerize or react with other species in the mixture.
To mitigate these, it is important to maintain the lowest possible temperature that still affords a reasonable reaction rate and to ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation.
Q4: How does the choice of solvent influence the optimal reaction temperature?
The solvent plays a critical role in determining the effective reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent's polarity can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate. For the pyrrolidine-ethanolamine coupling, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or polar protic solvents like ethanol, are often suitable. It is important to select a solvent in which both reactants are fully soluble at the desired reaction temperature to ensure a homogeneous reaction mixture.
Q5: Can a catalyst be used to lower the required reaction temperature?
Yes, employing a catalyst can be an effective strategy to promote the reaction at a lower temperature. For amine coupling reactions, both acid and base catalysts can be effective. A mild acid catalyst can protonate the hydroxyl group of ethanolamine, making it a better leaving group. Conversely, a base can deprotonate the amine of pyrrolidine, increasing its nucleophilicity. Additionally, specific coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS) are commonly used to facilitate amide bond formation at or below room temperature, though this is more relevant if one of the reactants is a carboxylic acid.[4][5] For direct coupling, exploring different catalytic systems is a valuable optimization step.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction temperature is too low. | - Incrementally increase the reaction temperature in 10-20°C intervals. - Monitor reaction progress at each temperature point using TLC or LC-MS.[1] |
| Inefficient mixing. | - Ensure adequate stirring to maintain a homogeneous reaction mixture. | |
| Reactant degradation. | - Verify the purity of starting materials before the reaction. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | - Decrease the reaction temperature. - Consider running the reaction for a longer duration at a lower temperature. |
| Presence of oxygen. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Unsuitable solvent. | - Screen different solvents with varying polarities and boiling points. | |
| Inconsistent Results | Poor temperature control. | - Use a reliable heating mantle with a temperature controller or an oil bath for precise temperature management. |
| Variations in reactant quality. | - Use reactants from the same batch for a series of experiments to ensure consistency. |
Experimental Workflow for Temperature Optimization
Below is a generalized workflow for optimizing the reaction temperature for the pyrrolidine-ethanolamine coupling.
Caption: A stepwise workflow for optimizing reaction temperature.
References
- BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- BenchChem. Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- ResearchGate. Optimization of the temperature for the coupling reaction a.
- Reddit. Troubleshooting a C–N Coupling Reaction : r/chemistry.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2022.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Gas Processing & LNG. Improve amine unit efficiency by optimizing operating conditions. 2014.
- RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015.
- WIKA blog. The Vital Role of Temperature in Amine Columns for Treating Natural Gas.
Sources
- 1. researchgate.net [researchgate.net]
- 2. blog.wika.com [blog.wika.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
Technical Support Center: Resolving Aqueous Solubility Challenges of Benzyl-Pyrrolidine Compounds
This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with benzyl-pyrrolidine derivatives. This class of compounds, while promising for its biological activity, often presents significant formulation challenges due to the inherent lipophilicity of the benzyl group.[1] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenges, grounded in established scientific principles and field-proven methodologies.
Section 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental reasons behind the poor solubility of benzyl-pyrrolidine compounds and how to approach the problem systematically.
Q1: Why are my benzyl-pyrrolidine compounds poorly soluble in water?
Answer: The solubility of these compounds is governed by a structural trade-off. The pyrrolidine ring contains a basic nitrogen atom, which can be hydrophilic, especially when protonated.[2] However, the bulky benzyl group is highly non-polar and lipophilic, which dominates the molecule's overall character and leads to poor interaction with water molecules.[1][3] Essentially, the energy required to break the hydrogen bonds between water molecules to accommodate the hydrophobic benzyl group is unfavorable, resulting in low aqueous solubility.
Q2: I'm observing precipitation or cloudiness when I try to make an aqueous solution. What is my first step?
Answer: Your first step is to systematically characterize the problem. Before attempting advanced solubilization techniques, you must determine if the issue is simple insolubility or a pH-dependent effect. The pyrrolidine nitrogen is basic and can be protonated to form a more soluble salt.
Recommended Initial Workflow:
-
Baseline Solubility Test: Attempt to dissolve a small, known amount of your compound in pure, unbuffered water (e.g., Milli-Q).
-
pH Titration: Prepare a suspension of your compound in water and gradually add a dilute acid (e.g., 0.1 M HCl), monitoring for dissolution. If the compound dissolves as the pH drops, you have a clear indication that pH modification is a viable primary strategy.
-
Solvent Screening: Test solubility in a small panel of pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, DMSO) to understand its general solubility profile.[4]
This initial assessment will guide your selection of the most appropriate and efficient solubilization strategy.
Section 2: Troubleshooting Guide & Core Solubilization Strategies
This section details the most common and effective methods for enhancing the aqueous solubility of benzyl-pyrrolidine compounds, presented in a troubleshooting format.
Q3: My compound dissolves at low pH but crashes out at neutral pH. How can I formulate a stable solution for my experiment?
Answer: This is a classic challenge for basic compounds. The protonated form is soluble, but at physiological pH (~7.4), it deprotonates back to the neutral, insoluble form.
Strategy 1: pH Adjustment and Buffering (The Simplest Approach)
This is the most direct method. By lowering the pH of the aqueous vehicle, you can protonate the pyrrolidine nitrogen, forming a soluble ammonium salt.
-
Causality: The conversion of a neutral amine (R₃N) to a cationic ammonium salt (R₃NH⁺) introduces a charge, which dramatically increases the molecule's polarity and its favorable interactions with polar water molecules.
-
Protocol:
-
Prepare a buffer system at a pH where your compound is fully soluble (e.g., pH 4-5). Common choices include citrate or acetate buffers.
-
Slowly add your benzyl-pyrrolidine compound to the buffer with continuous stirring until it is fully dissolved.
-
Self-Validation: The solution should remain clear and free of precipitates. Re-check the pH after dissolution to ensure it hasn't shifted significantly.
-
-
Limitation: This approach may not be suitable for all biological experiments, as the required low pH could affect cell viability or protein stability. The Henderson-Hasselbalch equation can provide a rough estimate, but empirical testing is necessary as ideal behavior is not guaranteed.[5]
Q4: pH adjustment is not an option for my biological system. What other simple methods can I try?
Answer: If you are constrained to working at or near neutral pH, the next logical step is to modify the solvent environment itself by using cosolvents.
Strategy 2: Cosolvency
A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to lipophilic compounds.[6][7][8]
-
Causality: Cosolvents like ethanol or propylene glycol work by disrupting water's hydrogen-bonding network and creating a "less polar" microenvironment that can more easily accommodate the non-polar benzyl group of your compound.[9]
-
Common Cosolvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs, e.g., PEG 400), Glycerol.[10]
-
Protocol:
-
First, dissolve your compound in the pure cosolvent (e.g., ethanol).
-
In a separate vessel, prepare your aqueous buffer (e.g., PBS at pH 7.4).
-
With vigorous stirring, slowly add the drug-cosolvent concentrate to the aqueous buffer. Crucially, do not add the buffer to the concentrate , as this can cause the drug to precipitate out immediately.
-
-
Self-Validation: A successful formulation will be a clear, homogenous solution. You must determine the maximum tolerable percentage of the cosolvent for your specific experimental system (e.g., many cell culture experiments can tolerate <1% ethanol).
Q5: I've tried cosolvents, but I either need too high a concentration, which is toxic to my cells, or the compound still precipitates. What is a more powerful technique?
Answer: When simple solvent modification fails, you need to employ formulation technologies that encapsulate the hydrophobic molecule. The use of surfactants or cyclodextrins are excellent next steps.
Strategy 3: Micellar Solubilization (Surfactants)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles.[11][12]
-
Causality: Micelles have a hydrophobic core and a hydrophilic shell. The lipophilic benzyl group of your compound will partition into the hydrophobic core, effectively shielded from the aqueous environment, while the hydrophilic shell keeps the entire micelle structure soluble in water.[13][14]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68), Sodium Dodecyl Sulfate (SDS). The choice depends on the required biocompatibility.
-
Protocol: See Appendix A for a detailed experimental workflow.
-
Self-Validation: The formation of a clear solution from a previously insoluble compound is the primary indicator of success. Dynamic Light Scattering (DLS) can be used to confirm the presence of micelles and measure their size.
Strategy 4: Inclusion Complexation (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][16]
-
Causality: The non-polar benzyl group of your compound fits snugly into the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex."[17][][19] The hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water.[16]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[17]
-
Protocol: See Appendix B for a detailed experimental workflow.
-
Self-Validation: A phase-solubility diagram is the definitive method to confirm complexation and determine the stability constant. A significant increase in compound solubility with increasing cyclodextrin concentration confirms the formation of an inclusion complex.
Section 3: Advanced & Long-Term Strategies
For compounds intended for further development or facing extreme solubility challenges, more advanced techniques may be necessary.
Q6: My compound is a "brick dust" molecule with extremely low solubility that isn't amenable to the above methods. What are my options?
Answer: For highly challenging compounds, you may need to alter the solid-state properties of the drug or chemically modify it.
-
Nanosuspensions: This technique reduces the particle size of the drug down to the nanometer range.[20][21] This dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[22][23] Methods like high-pressure homogenization or media milling are used for preparation.[22]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a solid state.[24] This can convert the drug from a stable, low-solubility crystalline form to a higher-energy, more soluble amorphous form.[25]
-
Prodrug Approach: This is a chemical modification strategy where a temporary, water-soluble functional group (a "pro-moiety") is covalently attached to the parent drug.[26][27] For a benzyl-pyrrolidine compound, a phosphate ester could be added, which is highly water-soluble.[28][] This prodrug would then be cleaved by enzymes in vivo to release the active parent drug.[30] This approach requires significant medicinal chemistry effort but can increase solubility by several orders of magnitude.[28]
Summary of Solubilization Strategies
| Strategy | Mechanism | Typical Fold Increase | Pros | Cons |
| pH Adjustment | Salt Formation | 10 - 1,000x | Simple, inexpensive | Limited by biological compatibility of pH |
| Cosolvency | Reduces solvent polarity | 2 - 50x | Easy to implement | Potential for solvent toxicity |
| Surfactants | Micellar Encapsulation | 10 - 1,000x | High loading capacity | Potential for cell membrane disruption |
| Cyclodextrins | Inclusion Complexation | 10 - 5,000x | Low toxicity, well-established | Limited by compound size/shape, can be expensive |
| Nanosuspensions | Increased Surface Area | N/A (increases dissolution rate) | High drug loading, applicable to many drugs | Requires specialized equipment, stability concerns |
| Prodrugs | Chemical Modification | Up to 400,000x[28] | Massive solubility gains, can improve PK | Requires extensive chemical synthesis and validation |
Appendix A: Experimental Workflows & Diagrams
Decision Workflow for Selecting a Solubilization Strategy
Sources
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- 4. chembk.com [chembk.com]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
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- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
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- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzet.com [alzet.com]
- 19. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrti.org [ijrti.org]
- 22. scispace.com [scispace.com]
- 23. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
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- 25. jetir.org [jetir.org]
- 26. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 27. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (R)-1-Benzyl-pyrrolidin-3-ylamino ethanol
In the landscape of modern drug development, the stereochemical integrity of a chiral molecule is not merely a technical detail; it is a cornerstone of safety, efficacy, and regulatory compliance. For complex chiral intermediates like (R)-1-Benzyl-pyrrolidin-3-ylamino ethanol, a versatile building block containing multiple stereocenters, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. An accurate ee value ensures that the biological activity of the final active pharmaceutical ingredient (API) is predictable and that potential off-target effects from an undesired enantiomer are minimized.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for quantifying the enantiomeric excess of (R)-1-Benzyl-pyrrolidin-3-ylamino ethanol. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems of analysis that ensure trustworthiness and scientific rigor.
Navigating the Analytical Landscape: A Decision Framework
The selection of an appropriate analytical technique depends on a multitude of factors, including the stage of research (e.g., high-throughput screening vs. final quality control), available instrumentation, sample matrix complexity, and the required level of precision. The following decision tree provides a high-level framework for navigating these choices.
Caption: Decision tree for analytical method selection.
Chromatographic Methods: The Gold Standard for Resolution
Chromatographic techniques are the most widely employed methods for determining enantiomeric excess due to their high resolution and accuracy.[1] They operate by physically separating the enantiomers, allowing for direct quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a direct method that relies on a Chiral Stationary Phase (CSP).[2][3] The CSP creates a transient diastereomeric interaction with each enantiomer of the analyte. Because these diastereomeric complexes have different energies, one enantiomer is retained longer on the column than the other, resulting in separation. For a molecule like (R)-1-Benzyl-pyrrolidin-3-ylamino ethanol, which contains amine and alcohol functional groups, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4][5]
Advantages:
-
High Accuracy and Precision: Considered the benchmark for quantitative ee determination.
-
Versatility: A vast library of CSPs is available, covering a wide range of chemical structures.[4]
-
Direct Analysis: Avoids potentially problematic derivatization steps.
Limitations & Considerations:
-
Method Development: Identifying the optimal CSP and mobile phase can be time-consuming.
-
Solvent Consumption: Traditional normal-phase HPLC can use significant volumes of organic solvents.
-
Racemic Standard: A racemic standard of the analyte is essential for confirming the identity of each enantiomeric peak and for calculating resolution.
Sources
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
